2-Aminomethylpyrazine
Overview
Description
2-Aminomethylpyrazine, also known as this compound, is a useful research compound. Its molecular formula is C5H7N3 and its molecular weight is 109.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105567. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cardiovascular and Cerebrovascular Diseases
Tetramethylpyrazine, a derivative of pyrazine, has been extensively used in China for treating cardiovascular and cerebrovascular diseases for around 40 years. Its effectiveness across multi-systems, particularly in cardiovascular areas, has garnered significant attention. The compound's pharmacological actions, clinical applications, and structural modifications have been a subject of extensive study (Zhao, Liu, & Chen, 2016).
Neurological Function and Dendritic Plasticity
2,3,5,6-tetramethylpyrazine (TMP) has been reported to significantly improve neurological functions and enhance dendritic plasticity after ischemic stroke. This compound has been shown to increase MAP-2 levels in the peri-infarct area and enhance the spine density of basilar dendrites, contributing to functional recovery post-stroke (Lin, Zheng, Zhang, Chen, Liao, & Wan, 2015).
Fluorescence Labeling for Saccharides
2-Amino-3-phenylpyrazine has been found to be a sensitive fluorescence labeling reagent for saccharides with a reducing end. Labeled monosaccharides exhibit strong fluorescence under various pH conditions and can be analyzed using HPLC and HPCE techniques. This method was successfully applied to the determination of component monosaccharides in glycoproteins, indicating its potential for analytical applications in biochemistry (Yamamoto, Hamase, & Zaitsu, 2003).
Antimicrobial Activities
2-Arylhydrazononitriles, derivatives of pyrazine, have been used as key synthons for the preparation of a variety of heterocyclic substances, demonstrating promising antimicrobial activities against a range of bacteria and yeast. This highlights the potential of pyrazine derivatives in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Corrosion Inhibition
Pyrazine derivatives, such as 2-aminopyrazine (AP) and 2-amino-5-bromopyrazine (ABP), have been studied for their inhibitory effects on the corrosion of cold rolled steel in hydrochloric acid solution. Their adsorption on the metal surface follows the Langmuir adsorption isotherm, indicating their potential use as corrosion inhibitors in industrial applications (Deng, Li, & Fu, 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to influence various pathways, such as those involved in microbial phylogenetic relationships and discerning human tissue-specific metabolic profiles .
Properties
IUPAC Name |
pyrazin-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-3-5-4-7-1-2-8-5/h1-2,4H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIBSDCOMQYSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295798 | |
Record name | 2-Aminomethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20010-99-5 | |
Record name | 20010-99-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminomethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Aminomethyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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